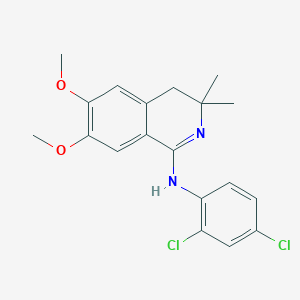![molecular formula C16H19NO3S B11087313 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11087313.png)
3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is a synthetic organic compound characterized by a quinoline core structure substituted with ethyl, methoxy, and methyl groups, and a propanoic acid moiety attached via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Substitution Reactions: The ethyl, methoxy, and methyl groups are introduced through electrophilic aromatic substitution reactions. For instance, ethylation can be achieved using ethyl iodide and a strong base, while methoxylation can be done using methanol and an acid catalyst.
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the quinoline derivative with a thiol compound, such as 3-mercaptopropanoic acid, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline ring or the sulfanyl group, potentially yielding dihydroquinoline derivatives or thiol compounds.
Substitution: The aromatic ring of the quinoline core can participate in further electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives and thiol compounds.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The quinoline core is a common motif in many bioactive molecules, including antimalarial and anticancer agents. Therefore, derivatives of this compound could be screened for activity against various biological targets.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable and functionalized structures.
Mechanism of Action
The mechanism of action of 3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could facilitate binding to metal ions or proteins, while the quinoline core could intercalate with DNA or interact with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are well-known for their antimalarial properties.
Thioether-Containing Compounds: Molecules such as methionine and thioethers used in organic synthesis.
Uniqueness
3-[(3-Ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a quinoline core and a sulfanyl linkage makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H19NO3S |
|---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-(3-ethyl-8-methoxy-2-methylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C16H19NO3S/c1-4-11-10(2)17-15-12(6-5-7-13(15)20-3)16(11)21-9-8-14(18)19/h5-7H,4,8-9H2,1-3H3,(H,18,19) |
InChI Key |
TUXVQEJLKXPVAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C1SCCC(=O)O)C=CC=C2OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-{2-[(4-{3-[(furan-2-ylmethyl)amino]-4-nitrophenyl}piperazin-1-yl)sulfonyl]-4-nitrophenyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B11087231.png)
![Ethyl [4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-3-hydroxyphenoxy]acetate](/img/structure/B11087239.png)
![4-methoxy-N-[5-oxo-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl]benzamide](/img/structure/B11087241.png)

![N-(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B11087251.png)
![5-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B11087252.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B11087259.png)
![4-Naphtho[2,3-d][1,2,3]triazol-1-yl-5-nitro-phthalonitrile](/img/structure/B11087267.png)
![N-(2-fluorophenyl)-4-[(3-fluorophenyl)methoxy]-3-methoxybenzamide](/img/structure/B11087271.png)
![Methyl 2-[(6-chloro-1,3-benzothiazol-2-yl)amino]-2-[(2,4-dichlorobenzoyl)amino]-3,3,3-trifluoropropanoate](/img/structure/B11087278.png)
![dimethyl 5-({[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-4-(morpholin-4-yl)phenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B11087285.png)
![N-Isopropyl-N-phenyl-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B11087293.png)
![3-amino-N-(naphthalen-1-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11087300.png)
![(5E)-N-(4-bromophenyl)-5-{1-[(4-bromophenyl)amino]ethylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxamide](/img/structure/B11087325.png)
